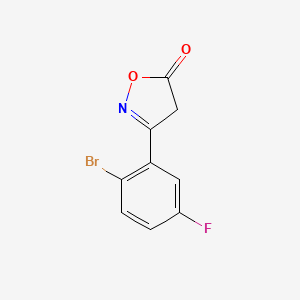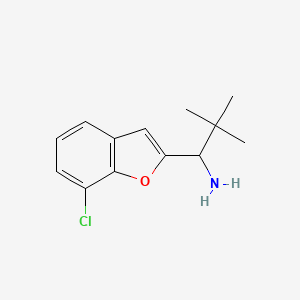
Tert-butyl (4-chloro-2-iodobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to the presence of both chloro and iodo substituents on the aromatic ring, which can influence its reactivity and applications.
Métodos De Preparación
The synthesis of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated benzyl chloride derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chloro-2-iodobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are used. Reduction reactions can also be performed to remove the halogen substituents.
Cross-Coupling Reactions: The iodo group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of active site residues.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate involves the carbamoylation of nucleophilic residues in target molecules. The carbamate group can be hydrolyzed under physiological conditions to release the active amine, which can then interact with biological targets. The presence of chloro and iodo substituents can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate include:
tert-Butyl N-(2-chloro-4-iodophenyl)carbamate: This compound has a similar structure but with different positions of the chloro and iodo groups, which can affect its reactivity and applications.
tert-Butyl carbamate: A simpler carbamate without the aromatic substituents, used primarily as a protecting group for amines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of an aromatic ring, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C12H15ClINO2 |
|---|---|
Peso molecular |
367.61 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClINO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
VIAAOHCOINVQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



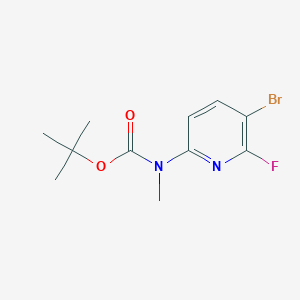
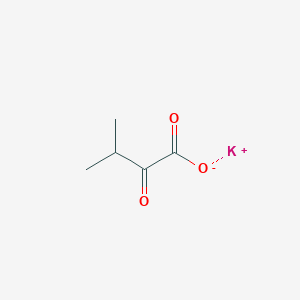
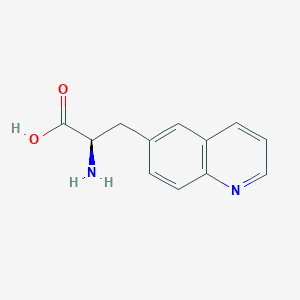
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
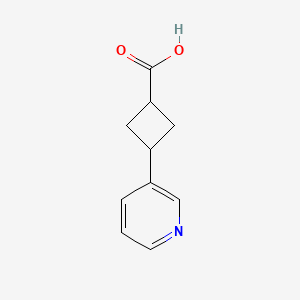
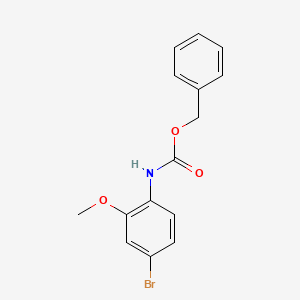
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

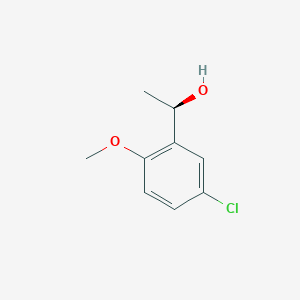
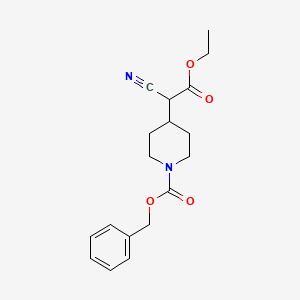
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
